[1,3'-Bipyrrolidine]-2,5-dione hydrochloride
Overview
Description
“[1,3’-Bipyrrolidine]-2,5-dione hydrochloride” is a chemical compound with the CAS Number: 913702-34-8 . It’s a solid substance at room temperature . The IUPAC name for this compound is ®-1,3’-bipyrrolidine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m1…/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[1,3’-Bipyrrolidine]-2,5-dione hydrochloride” is a solid substance at room temperature . The molecular weight of the compound is 213.15 . The compound is stored in a sealed, dry environment at room temperature .Scientific Research Applications
Antimicrobial Activity and Quantum Chemical Investigation : A study by Cvetković et al. (2019) synthesized new derivatives of pyrrolidine-2,5-diones and found promising antifungal activities in some compounds. Their study also included quantum chemical calculations to explore the structure-activity relationship of these molecules (Cvetković et al., 2019).
Molecular Structure Analysis : Research by Tenon et al. (2000) focused on the molecular structure of 1-methylpyrrolidine-2,5-dione, a related compound. They found that the molecular packing is stabilized by weak intermolecular hydrogen bonds and presents nucleophile-electrophile interactions (Tenon et al., 2000).
Synthesis of Derivatives for Ring Transformations : Yogo et al. (1984) conducted a study on the reaction of 2H-1,3-oxazine-2,4(3H)-dione derivatives with potassium cyanide, leading to ring contraction and the formation of various pyrrolidine-2,5-dione derivatives. This study provides insights into the mechanisms of ring transformations in this class of compounds (Yogo et al., 1984).
Stereocontrolled Synthesis of Statine Analogues : Farran et al. (2007) explored the stereocontrolled synthesis of 2,4-diamino-3-hydroxyacids starting from diketopiperazines, which included the use of pyrrolidine-2,4-diones. Their work contributed to the development of statine analogues (Farran et al., 2007).
Structural Investigations by NMR Spectroscopy and X-Ray Crystallography : Nolte et al. (1980) investigated the tautomer constitution of bioactive 3-acylpyrrolidine-2,4-diones using 1H and 13C NMR spectroscopy and single crystal X-ray crystallography. This research helped in revising the structures of natural products containing the pyrrolidine-2,4-dione unit (Nolte et al., 1980).
Safety and Hazards
properties
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-7-1-2-8(12)10(7)6-3-4-9-5-6;/h6,9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEFPOVNIULMJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C(=O)CCC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3'-Bipyrrolidine]-2,5-dione hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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